N-benzyl-2-{2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide
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Overview
Description
N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is a complex organic compound with a unique structure that includes a benzyl group, an ethoxy group, an iodine atom, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. This is followed by the introduction of the benzyl, ethoxy, and iodine substituents through various organic reactions such as alkylation, etherification, and halogenation. The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could result in the formation of a new halogenated compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include enzymes involved in oxidative stress, signaling pathways related to inflammation, and receptors that mediate cellular responses to external stimuli.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzyl-substituted amides. Examples include:
- N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE
- N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE
Uniqueness
What sets N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H26IN3O4 |
---|---|
Molecular Weight |
595.4 g/mol |
IUPAC Name |
N-benzyl-2-[2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C28H26IN3O4/c1-3-35-25-16-21(14-23-19(2)31-32(28(23)34)22-12-8-5-9-13-22)15-24(29)27(25)36-18-26(33)30-17-20-10-6-4-7-11-20/h4-16H,3,17-18H2,1-2H3,(H,30,33)/b23-14- |
InChI Key |
IUFGYKXJIYZZIV-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)I)OCC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)I)OCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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